Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate

Anticancer Lipid metabolism Structure-Activity Relationship

Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 403860-07-1) is a heterocyclic compound belonging to the thieno[3,2-b]pyrrole family, a privileged scaffold in medicinal chemistry characterized by a fused thiophene-pyrrole bicyclic core. The compound features a chlorine atom at the 3-position of the thiophene ring and a methyl ester at the 5-position of the pyrrole ring, with a molecular formula of C₈H₆ClNO₂S and a molecular weight of 215.66 g/mol.

Molecular Formula C8H6ClNO2S
Molecular Weight 215.65
CAS No. 403860-07-1
Cat. No. B2807162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
CAS403860-07-1
Molecular FormulaC8H6ClNO2S
Molecular Weight215.65
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(N1)C(=CS2)Cl
InChIInChI=1S/C8H6ClNO2S/c1-12-8(11)5-2-6-7(10-5)4(9)3-13-6/h2-3,10H,1H3
InChIKeyBEMUCZOBFBMGJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 403860-07-1): Heterocyclic Building Block for Medicinal Chemistry


Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 403860-07-1) is a heterocyclic compound belonging to the thieno[3,2-b]pyrrole family, a privileged scaffold in medicinal chemistry characterized by a fused thiophene-pyrrole bicyclic core [1]. The compound features a chlorine atom at the 3-position of the thiophene ring and a methyl ester at the 5-position of the pyrrole ring, with a molecular formula of C₈H₆ClNO₂S and a molecular weight of 215.66 g/mol . It is commercially available at 97% purity from multiple suppliers . The thieno[3,2-b]pyrrole scaffold has been validated across multiple therapeutic target classes, including HCV NS5B polymerase, histone lysine demethylase KDM1A/LSD1, checkpoint kinase CHK1, D-amino acid oxidase (DAAO), and casein kinase Iε [2].

Why Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate Cannot Be Replaced by Unsubstituted or 2-Chloro Analogs


Interchanging methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate with its closest analogs—methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (unsubstituted, CAS 82782-85-2) or methyl 2-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 403860-08-2)—introduces measurable differences in lipophilicity, electronic character, and downstream biological activity of derived compounds. The 3-chloro substituent is not merely a positional variant; published SAR studies on thieno[3,2-b]pyrroloazepinone-based CHK1 inhibitors demonstrate that electron-withdrawing groups at position 3 of the thiophene ring enable nanomolar inhibitory potency, whereas unsubstituted analogs show substantially weaker activity [1]. In the NIH Molecular Libraries probe program, SAR elucidation of thieno[3,2-b]pyrrole Series A compounds revealed that the R1=Cl (3-chloro) substitution combined with R2=Me (methyl ester) conferred an AML12 IC₅₀ of 69.7 nM for the diethoxyphenyl-ethanamine amide derivative, whereas the corresponding R1=H (unsubstituted) analog with otherwise identical substitution showed approximately 1.7-fold weaker potency (IC₅₀ = 121 nM) [2]. These quantitative differences in downstream biological readout demonstrate that the 3-chloro substitution is a critical determinant of pharmacophoric activity and cannot be assumed equivalent to the 2-chloro or unsubstituted variants for SAR-dependent synthesis campaigns.

Quantitative Differentiation Evidence for Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 403860-07-1)


3-Chloro vs. Unsubstituted Thienopyrrole: Impact on Downstream Amide Inhibitor Potency in AML12 Lipid Droplet Formation Assay

In the NIH Molecular Libraries probe program, thieno[3,2-b]pyrrole-based amide derivatives were evaluated for inhibition of hepatic lipid droplet formation (AML12 assay). When the R3 amide substituent was held constant as 2-(3,4-diethoxyphenyl)ethanamine, the 3-chloro-substituted methyl ester derivative (R1=Cl, R2=Me; corresponding to the amide derived from methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate) exhibited an AML12 IC₅₀ of 69.7 nM [1]. In direct comparison, the unsubstituted analog (R1=H, R2=Me) bearing the identical amide moiety showed approximately 1.7-fold reduced potency with an IC₅₀ of 121 nM. Furthermore, when the amide substituent was changed to 2-(3,4-dimethoxyphenyl)ethanamine, the 3-chloro compound (IC₅₀ = 7002 nM) remained more potent than the unsubstituted counterpart (IC₅₀ = 8370 nM), although the absolute potency gap narrowed with this less optimal amide partner [1].

Anticancer Lipid metabolism Structure-Activity Relationship

Positional Isomer Advantage: 3-Chloro Substitution Enables Nanomolar CHK1 Inhibition Unattainable with 2-Chloro or Unsubstituted Analogs

A systematic SAR study of thieno[3,2-b]pyrroloazepinone derivatives as CHK1 inhibitors demonstrated that introduction of electron-withdrawing substituents specifically at position 3 of the thiophene ring was required to achieve nanomolar CHK1 inhibitory potency [1]. The study explicitly states that nanomolar inhibitions were achieved when electron-withdrawing substituents were introduced at position 3 of the thiophene ring, a finding that directly distinguishes the 3-chloro building block from the 2-chloro positional isomer (CAS 403860-08-2) and the unsubstituted parent (CAS 82782-85-2) for CHK1-targeted synthesis campaigns. While the study used ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 332099-31-7) as the ester component, the electronic contribution of the 3-chloro substituent is independent of the ester alkyl group and is transferable to the methyl ester analog [1].

Checkpoint kinase 1 Cancer therapeutics Kinase inhibitor design

Lipophilicity Tuning: Quantified LogP Shift of the 3-Chloro Methyl Ester vs. Unsubstituted Parent Scaffold

Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate exhibits a calculated LogP of approximately 2.49 (XLogP3), compared to approximately 2.02 for the unsubstituted parent compound methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS 82782-85-2), representing a ΔLogP of approximately +0.47 units attributable to the chlorine substituent [1]. The molecular weight increase is from 181.21 g/mol (unsubstituted) to 215.66 g/mol (3-chloro), a ΔMW of +34.45 g/mol . This lipophilicity increase, while modest, falls within the range known to influence passive membrane permeability (optimal LogP range for CNS drug candidates: 1-3) and plasma protein binding in the context of the Lipinski Rule of Five framework.

Physicochemical properties Drug-likeness Lead optimization

Methyl Ester vs. Ethyl Ester: Reactivity Advantage in Nucleophilic Acyl Substitution for Amide Library Synthesis

The methyl ester of 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid (CAS 403860-07-1, MW 215.66) offers a sterically less hindered electrophilic carbonyl center for nucleophilic acyl substitution compared to the corresponding ethyl ester (CAS 332099-31-7, MW 229.68) . In the context of amide library synthesis—the predominant downstream application of this scaffold as documented across KDM1A/LSD1, HCV NS5B, and CHK1 inhibitor programs—the methyl ester undergoes hydrolysis to the free carboxylic acid more rapidly than the ethyl ester under standard basic conditions (LiOH/MeOH/H₂O), enabling faster conversion to the carboxylic acid for subsequent HATU- or EDCI-mediated amide coupling [1]. The methyl ester is also directly amenable to aminolysis under milder conditions than the ethyl ester, as documented in the NIH probe synthesis protocols [1]. The free carboxylic acid form (CAS 332099-33-9) is an alternative, but the methyl ester provides superior storage stability and avoids the need for carboxylic acid protection during multi-step sequences involving nucleophilic or basic conditions.

Synthetic chemistry Amide coupling Library synthesis

Multi-Target Scaffold Validation: Thieno[3,2-b]pyrrole-5-carboxylate Core Privileged Across Five Distinct Therapeutic Target Classes

The thieno[3,2-b]pyrrole-5-carboxylate scaffold, of which methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate is a key 3-chloro-substituted building block, has demonstrated tractable inhibitor pharmacology across at least five mechanistically distinct target classes: (1) KDM1A/LSD1 histone demethylase—X-ray co-crystal structures (PDB 5LHH) confirmed binding mode of thieno[3,2-b]pyrrole-5-carboxamides, with lead compound 90 achieving IC₅₀ = 162 nM [1]; (2) HCV NS5B RNA-dependent RNA polymerase—allosteric finger-loop inhibitors based on thieno[3,2-b]pyrrole achieved subgenomic HCV RNA replication blockade in HUH-7 cells with EC₅₀ = 2.9 μM [2]; (3) CHK1 checkpoint kinase—3-substituted thieno[3,2-b]pyrroloazepinones achieved nanomolar CHK1 inhibition [3]; (4) DAAO—4H-thieno[3,2-b]pyrrole-5-carboxylic acid (Compound 8) inhibited human DAAO with IC₅₀ = 145 nM and rat DAAO with IC₅₀ = 114 nM; at 200 mg/kg in rats, kidney DAAO activity was reduced by ~96% and brain DAAO by ~80%, elevating CSF D-serine to 175% of control [4]; (5) Casein kinase Iε—substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acid amides are claimed as CKIε inhibitors for CNS disorders (US Patent 7,652,046) [5]. This breadth of validated target space distinguishes the scaffold from more narrowly applicable heterocyclic building blocks.

Privileged scaffold Multi-target drug discovery Kinase and epigenetic inhibitors

Recommended Application Scenarios for Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate in Drug Discovery and Chemical Biology


Synthesis of 3-Chloro-Substituted Thieno[3,2-b]pyrrole-5-carboxamide Libraries for CHK1 or KDM1A/LSD1 Inhibitor Optimization

Investigators pursuing CHK1 or KDM1A/LSD1 as therapeutic targets should use methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate as the core building block for amide library synthesis. The pre-installed 3-chloro substituent provides the electron-withdrawing character shown to enable nanomolar CHK1 inhibition [1], and the methyl ester can be hydrolyzed to the carboxylic acid for subsequent coupling with diverse amine partners. For KDM1A/LSD1 programs, the thieno[3,2-b]pyrrole-5-carboxamide chemotype has yielded co-crystal structures (PDB 5LHH) and lead compounds with submicromolar cellular activity [2], providing a structurally enabled starting point for structure-based design.

Lipophilicity-Modulated Lead Optimization Using the 3-Chloro Scaffold for CNS or Metabolic Disease Targets

For CNS drug discovery programs where fine-tuning LogP within the optimal 1-3 range is critical for blood-brain barrier penetration, the 3-chloro methyl ester (LogP ≈ 2.49) offers a pre-calibrated lipophilicity starting point that differs measurably from the unsubstituted parent (LogP ≈ 2.02) [1]. The NIH probe report demonstrates that this scaffold yields potent cellular activity in AML12 hepatocyte assays (IC₅₀ = 69.7 nM for optimized amide derivatives) [2], supporting its use in metabolic disease target programs such as non-alcoholic fatty liver disease (NAFLD). The DAAO inhibitor precedent further validates the scaffold's CNS applicability, with in vivo target engagement confirmed by 80% brain DAAO inhibition in rats [3].

Parallel Synthesis of Antiviral Screening Libraries Targeting HCV or Alphavirus RNA Polymerases

The thieno[3,2-b]pyrrole scaffold has been validated as an allosteric inhibitor chemotype for HCV NS5B polymerase (EC₅₀ = 2.9 μM in replicon assays) [1] and as an inhibitor of neurotropic alphavirus replication with selectivity index >20 [2]. Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate provides the methyl ester handle for rapid diversification into carboxamide libraries via hydrolysis and HATU-mediated coupling. The 3-chloro substituent introduces additional vectors for halogen bonding interactions with the target protein, a feature absent in the unsubstituted parent that may contribute to enhanced binding affinity in polymerase active sites.

D-Amino Acid Oxidase (DAAO) Inhibitor Tool Compound Synthesis for Neuroscience Research

Building on the established DAAO pharmacology of 4H-thieno[3,2-b]pyrrole-5-carboxylic acid (Compound 8), which inhibited human DAAO with IC₅₀ = 145 nM and rat DAAO with IC₅₀ = 114 nM [1], methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate can serve as a precursor for synthesizing 3-chloro-substituted DAAO inhibitor analogs. Hydrolysis of the methyl ester yields the free carboxylic acid, which can be directly screened or further derivatized. The 3-chloro substituent may enhance potency or alter selectivity relative to the parent Compound 8, providing a differentiated tool compound for investigating D-serine-dependent NMDA receptor modulation in schizophrenia and cognitive disorders.

Quote Request

Request a Quote for Methyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.